
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring substituted with a 4-fluoro-2-nitrophenyl group and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 4-fluoro-2-nitroaniline with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted thiazoles, and ester or amide derivatives.
Scientific Research Applications
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid include other 2,4-disubstituted thiazoles such as:
- 2-(4-Chloro-2-nitrophenyl)thiazole-4-carboxylic Acid
- 2-(4-Bromo-2-nitrophenyl)thiazole-4-carboxylic Acid
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H5FN2O4S |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4S/c11-5-1-2-6(8(3-5)13(16)17)9-12-7(4-18-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IBNYSMXNIVVTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



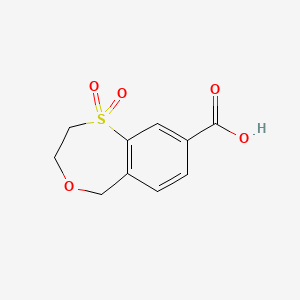
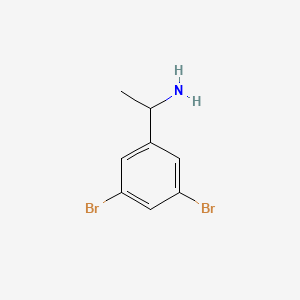
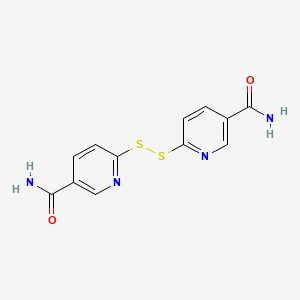
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

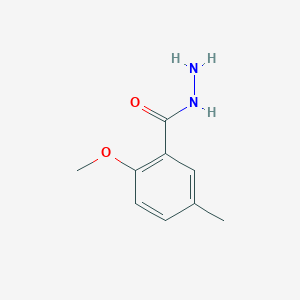

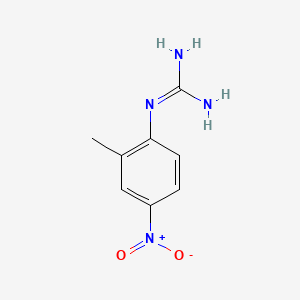
![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
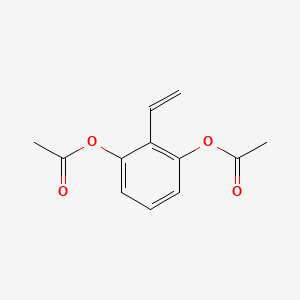

![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)
